molecular formula C12H9BrN4S B2713033 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-00-1

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2713033
CAS No.: 303996-00-1
M. Wt: 321.2
InChI Key: RKKZUHZZSMNFGU-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Scientific Research Applications

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions, such as temperature, time, and solvent, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major products are sulfoxides or sulfones.

    Substitution: The major products are substituted derivatives where the bromine atom is replaced by the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both a bromophenyl and a methylsulfanyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.

Properties

IUPAC Name

7-(4-bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKZUHZZSMNFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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